molecular formula C₄₂H₄₉N₃O₁₁ B1159609 11-Desmethyl Rifaximin

11-Desmethyl Rifaximin

カタログ番号: B1159609
分子量: 771.85
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11-Desmethyl Rifaximin is a structural analog and impurity of the semi-synthetic antibiotic rifaximin, derived from rifamycin SV. Its molecular formula is C42H49N3O11 (molecular weight: 771.85 g/mol), differing from rifaximin (C43H51N3O11) by the absence of a methyl group at the 11-position .

As a reference standard (purity >95%), 11-Desmethyl Rifaximin is critical for pharmaceutical quality control, ensuring the absence of undesired impurities during rifaximin synthesis . While rifaximin itself is non-systemic and minimally absorbed, structural analogs like 11-Desmethyl may exhibit distinct pharmacokinetic or therapeutic profiles due to altered lipophilicity or binding affinity .

特性

分子式

C₄₂H₄₉N₃O₁₁

分子量

771.85

同義語

4-Deoxy-pyridol[1’,2’-1,2]imidazo[5,4-c]rifamycin SV;  11-Desmethyl Rifamycin L 105;  11-Desmethyl Rifaxidin;  11-Desmethyl Fatroximin;  11-Desmethyl Normix;  11-Desmethyl Rifacol;  11-Desmethyl Xifaxan; 

製品の起源

United States

類似化合物との比較

Key Observations :

  • The 11-methyl group in rifaximin enhances binding to bacterial RNA polymerase, a target absent in 11-Desmethyl Rifaximin .
  • Desacetyl Rifaximin’s lower molecular weight correlates with reduced metabolic stability compared to rifaximin .

Pharmacokinetic and Solubility Profiles

Rifaximin’s polymorphic forms (α, β, γ, δ, ε) exhibit varying dissolution rates and bioavailability. For instance:

  • Polymorph α (commercial form): Low solubility, minimal systemic absorption .
  • Polymorphs δ/γ: Higher solubility and bioavailability in canine models .

For example:

  • Generic rifaximin formulations containing amorphous rifaximin and polymorph-α showed 44–61% difference in dissolution profiles (f1/f2 values) compared to branded products .

Therapeutic and Antimicrobial Activity

Rifaximin vs. 11-Desmethyl Rifaximin:

  • Rifaximin : Broad-spectrum activity against Gram-positive/-negative bacteria; used for hepatic encephalopathy (HE), IBS, and traveler’s diarrhea. Reduces systemic endotoxemia by modulating gut microbiota .
  • 11-Desmethyl Rifaximin: No direct therapeutic use reported. As an impurity, it may lack antibacterial efficacy due to altered binding to RNA polymerase .

Comparison with Rifamycin SV:

  • Rifamycin SV : Systemic absorption limits its use for gastrointestinal infections. Higher risk of bacterial resistance compared to rifaximin .
  • Rifaximin: Non-absorbed (<0.4% bioavailability), minimizing systemic side effects and resistance development .

Research Findings and Clinical Implications

Polymorphism and Bioavailability :

  • Rifaximin’s δ/γ polymorphs showed 2.5-fold higher AUC in dogs than polymorph-α, highlighting the impact of crystal form on efficacy .
  • Generic formulations with mixed polymorphs (α + amorphous) demonstrated 30% higher Cmax than branded rifaximin .

Microbiome Modulation: Rifaximin causes transient, modest reductions in gut microbial diversity, with rapid normalization post-treatment . Sub-inhibitory concentrations inhibit bacterial virulence factors (e.g., urease in Klebsiella pneumoniae), suggesting non-antibiotic benefits .

Clinical Efficacy :

  • In HE, rifaximin + lactulose reduced mortality by 25.3% compared to lactulose alone (p<0.05) .
  • For IBS, rifaximin’s NNT (number needed to treat) was 10, with sustained symptom relief for up to 10 weeks .

Q & A

Basic: What are the validated analytical methods for quantifying 11-Desmethyl Rifaximin in pharmaceutical formulations?

Methodological Answer:
Capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) are widely used. For CE, a linear range of 50–500 μg mL⁻¹ with LOD/LOQ values of 11 and 32 μg mL⁻¹, respectively, has been validated. Precision is confirmed by low RSD values (repeatability: 1.30%; interday: 1.56%) . HPLC-MS methods show similar precision (RSD ≤3.44%) and linearity (r² >0.999) when comparing peak areas of standards and samples at 30 μg mL⁻¹ . Ensure solvents like ethanol and purified water are used for eco-friendly preparation .

Basic: How is 11-Desmethyl Rifaximin synthesized and characterized?

Methodological Answer:
11-Desmethyl Rifaximin is derived via demethylation of Rifaximin, a rifamycin analogue. Key steps include:

Demethylation : Use chemical or enzymatic methods to remove the methyl group at position 11.

Purification : Chromatographic techniques (e.g., preparative HPLC) isolate the desmethyl derivative.

Characterization : Confirm structure via NMR (¹H/¹³C) and mass spectrometry. Purity is validated using CE or HPLC with RSD <3.83% .

Advanced: How does the absence of a methyl group at position 11 affect 11-Desmethyl Rifaximin’s mechanism of action compared to Rifaximin?

Methodological Answer:
Rifaximin inhibits bacterial RNA polymerase by binding to the β-subunit . The demethylation at position 11 may alter binding affinity due to steric or electronic changes. To test this:

  • Perform molecular docking studies comparing Rifaximin and 11-Desmethyl Rifaximin with RNA polymerase.
  • Conduct in vitro susceptibility assays (e.g., MIC determination) against Escherichia coli and Klebsiella spp. to assess potency shifts .

Advanced: How should preclinical studies evaluate 11-Desmethyl Rifaximin’s efficacy in preventing spontaneous bacterial peritonitis (SBP)?

Methodological Answer:

Animal Models : Use cirrhotic rats with ascites induced by carbon tetrachloride.

Dosing : Administer 11-Desmethyl Rifaximin orally (5–50 mg/kg) for 4–8 weeks.

Outcome Measures :

  • Incidence of SBP via ascitic fluid culture.
  • Bacterial speciation (e.g., Klebsiella dominance in Rifaximin-treated groups ).

Statistical Analysis : Compare results using ANOVA with Bonferroni correction (α=0.025) .

Advanced: How can researchers resolve contradictions in data on 11-Desmethyl Rifaximin’s impact on bacterial resistance?

Methodological Answer:
Conflicting results may arise from variations in:

  • Study Design : Compare short-term vs. prolonged exposure in gut microbiome models.
  • Resistance Testing : Use whole-genome sequencing to identify mutations in bacterial RNA polymerase.
  • Pharmacokinetics : Measure fecal concentrations to confirm non-absorbability .
    A meta-analysis framework (e.g., PRISMA guidelines) can harmonize data from heterogeneous trials .

Advanced: What experimental strategies assess the environmental impact of 11-Desmethyl Rifaximin?

Methodological Answer:

Degradation Studies : Monitor adsorption kinetics using UV-Vis spectroscopy and pseudo-second-order models (rate constants: 0.002–0.005 g mg⁻¹ min⁻¹) .

Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition.

Analytical Validation : Use green solvents (e.g., ethanol) to minimize ecological harm .

Advanced: How do pharmacokinetic properties of 11-Desmethyl Rifaximin differ from Rifaximin in systemic absorption?

Methodological Answer:

In Vivo Models : Administer ¹⁴C-labeled 11-Desmethyl Rifaximin to rats and measure plasma levels via LC-MS.

Key Parameters :

  • Bioavailability (<0.1% expected due to non-absorbability).
  • Half-life in intestinal lumen (12–24 hrs).

Comparative Analysis : Cross-reference with Rifaximin’s oral LD₅₀ (>2 g/kg in rats) to assess safety margins .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。